molecular formula C11H9ClN2O2 B3043955 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid CAS No. 959574-68-6

3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid

Cat. No.: B3043955
CAS No.: 959574-68-6
M. Wt: 236.65 g/mol
InChI Key: JHUHEZPLTUUELM-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

The exact mode of action of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid is currently unknown due to the lack of specific studies on this compound. It’s worth noting that similar compounds, such as pyrazolines and their derivatives, have been reported to exhibit a range of biological and pharmacological activities .

Biochemical Pathways

Related compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), predicted that cmi might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . This suggests that this compound may have similar properties.

Result of Action

A similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been reported to protect dopaminergic neurons from h2o2-induced stress by lowering reactive oxygen species (ros) levels and boosting the glutathione system . This suggests that this compound may have similar neuroprotective effects.

Action Environment

It’s worth noting that the compound is a solid at room temperature , which suggests that it may be stable under standard laboratory conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the acetic acid group. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1H-pyrazole-1-propionic acid
  • 3-(4-Chlorophenyl)-1H-pyrazole-1-butyric acid
  • 3-(4-Chlorophenyl)-1H-pyrazole-1-valeric acid

Uniqueness

3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)pyrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-9-3-1-8(2-4-9)10-5-6-14(13-10)7-11(15)16/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUHEZPLTUUELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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